molecular formula C6H12N4O B122302 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol CAS No. 155601-26-6

2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol

Cat. No. B122302
Key on ui cas rn: 155601-26-6
M. Wt: 156.19 g/mol
InChI Key: VZUZIRNBOJGIJY-UHFFFAOYSA-N
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Patent
US05663366

Procedure details

2.65 g (10 mmoles) of 3-bromo-1-(2'-hydroxyethyl)-5-methylamino-4-nitropyrazole are hydrogenated for 4 hours according to method (1). After adding 1 g (10 mmoles) sulfuric acid and 10 ml isopropanol, the product separates. 1 g (40 percent of theory) of 4-amino-1-(2'-hydroxyethyl)-5-methylaminopyrazole hydrosulfate are obtained in the form of colorless crystals with a melting point of 138° to 140° C.
Name
3-bromo-1-(2'-hydroxyethyl)-5-methylamino-4-nitropyrazole
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]([N+:7]([O-])=O)=[C:5]([NH:10][CH3:11])[N:4]([CH2:12][CH2:13][OH:14])[N:3]=1.S(=O)(=O)(O)O>C(O)(C)C>[NH2:7][C:6]1[CH:2]=[N:3][N:4]([CH2:12][CH2:13][OH:14])[C:5]=1[NH:10][CH3:11]

Inputs

Step One
Name
3-bromo-1-(2'-hydroxyethyl)-5-methylamino-4-nitropyrazole
Quantity
2.65 g
Type
reactant
Smiles
BrC1=NN(C(=C1[N+](=O)[O-])NC)CCO
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NN(C1NC)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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